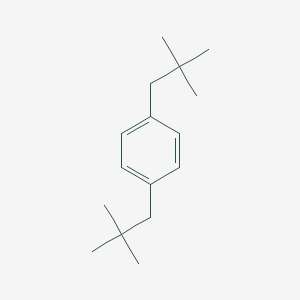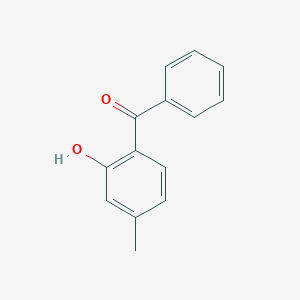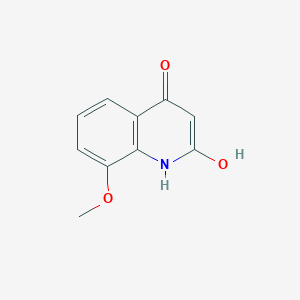
1,4-Bis(2,2-dimethylpropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(2,2-dimethylpropyl)benzene, also known as tetramethyldihydroindenoindene (TMDHI), is a chemical compound that has been widely used in scientific research due to its unique properties. TMDHI is a rigid and bulky molecule that can be used as a building block for the synthesis of various materials.
Wirkmechanismus
The mechanism of action of TMDHI is not fully understood. However, it has been suggested that TMDHI can interact with biological molecules, such as proteins and nucleic acids, through π-π stacking interactions. TMDHI has also been shown to inhibit the activity of enzymes, such as acetylcholinesterase.
Biochemical and Physiological Effects:
TMDHI has been shown to have low toxicity in vitro and in vivo. However, TMDHI can accumulate in the liver and spleen, which may affect their functions. TMDHI has also been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using TMDHI in lab experiments is its unique properties, such as its rigidity and bulkiness, which can lead to the synthesis of novel materials. However, TMDHI is not readily available commercially, and its synthesis requires multiple steps, which may limit its use in some lab experiments.
Zukünftige Richtungen
There are several future directions for the use of TMDHI in scientific research. One direction is the synthesis of novel materials using TMDHI as a building block. Another direction is the synthesis of metal complexes using TMDHI as a ligand. In medicinal chemistry, TMDHI can be used as a scaffold for the synthesis of potential drugs. Furthermore, the mechanism of action of TMDHI can be further investigated to understand its interactions with biological molecules.
Synthesemethoden
TMDHI can be synthesized through a three-step process. The first step involves the reaction of 2,6-diisopropylphenol with formaldehyde to produce 2,6-bis(2,2-dimethylpropyl)phenol. The second step involves the reaction of 2,6-bis(2,2-dimethylpropyl)phenol with paraformaldehyde to produce 1,4-bis(2,2-dimethylpropyl)benzene. The final step involves the reduction of 1,4-bis(2,2-dimethylpropyl)benzene using sodium borohydride to produce TMDHI.
Wissenschaftliche Forschungsanwendungen
TMDHI has been used in various scientific research fields, including organic chemistry, materials science, and medicinal chemistry. TMDHI can be used as a building block for the synthesis of various materials, such as polymers, dendrimers, and liquid crystals. TMDHI has also been used as a ligand for the synthesis of metal complexes. In medicinal chemistry, TMDHI has been used as a scaffold for the synthesis of potential anticancer agents.
Eigenschaften
CAS-Nummer |
1020-87-7 |
|---|---|
Produktname |
1,4-Bis(2,2-dimethylpropyl)benzene |
Molekularformel |
C16H26 |
Molekulargewicht |
218.38 g/mol |
IUPAC-Name |
1,4-bis(2,2-dimethylpropyl)benzene |
InChI |
InChI=1S/C16H26/c1-15(2,3)11-13-7-9-14(10-8-13)12-16(4,5)6/h7-10H,11-12H2,1-6H3 |
InChI-Schlüssel |
HGOYQFVDLBZLGZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC1=CC=C(C=C1)CC(C)(C)C |
Kanonische SMILES |
CC(C)(C)CC1=CC=C(C=C1)CC(C)(C)C |
Andere CAS-Nummern |
1020-87-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[(3S)-1-[[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3-[[(3S)-3-dodecanoyloxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3S)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxymethyl]-2,5-dihydroxy-4-[(3S)-3-hydroxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] hexadecanoate](/img/structure/B189091.png)







